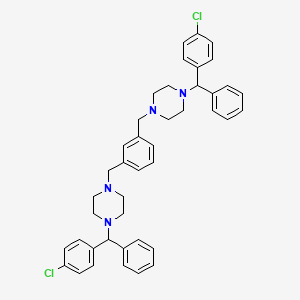
Furaneol β-D-glucopyranoside Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a glucopyranoside analogue and is a significant component found in strawberries, contributing to their characteristic aroma . Furaneol β-D-glucopyranoside Tetraacetate is known for its stability and is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furaneol β-D-glucopyranoside Tetraacetate typically involves the acetylation of Furaneol β-D-glucopyranoside. The process begins with the preparation of Furaneol β-D-glucopyranoside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Furaneol β-D-glucopyranoside Tetraacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent glucopyranoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Furaneol β-D-glucopyranoside, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furaneol β-D-glucopyranoside Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in the biosynthesis of aroma compounds in fruits.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the food and beverage industry for flavor enhancement and in the fragrance industry for its aromatic properties
Mechanism of Action
The mechanism of action of Furaneol β-D-glucopyranoside Tetraacetate involves its interaction with specific enzymes and receptors in biological systems. In plants, it is involved in the biosynthesis of aroma compounds through the action of enzymes such as quinone oxidoreductase. The compound’s acetyl groups play a crucial role in its stability and reactivity, influencing its interaction with molecular targets .
Comparison with Similar Compounds
Furaneol β-D-glucopyranoside Tetraacetate can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, known for its strong caramel-like aroma.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): A methyl ether derivative with similar aromatic properties.
4-Hydroxy-5-methyl-3(2H)-furanone (HMF): Another furanone derivative with distinct chemical properties
This compound is unique due to its glucopyranoside structure, which enhances its stability and makes it suitable for various applications in different fields .
Properties
CAS No. |
121063-57-8 |
|---|---|
Molecular Formula |
C₂₀H₂₆O₁₂ |
Molecular Weight |
458.41 |
Synonyms |
2,5-Dimethyl-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3(2H)-furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



